![molecular formula C14H12N2O3S B2941139 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034343-47-8](/img/structure/B2941139.png)
1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The bifuran and thiophen-2-yl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The bifuran and thiophen-2-yl groups could potentially participate in various chemical reactions .Applications De Recherche Scientifique
Environmental Monitoring and Health Implications
One area of significant interest is the study of bisphenol A (BPA) and its impact on health, reflecting a broader concern about environmental pollutants and endocrine-disrupting chemicals. Research by Melzer et al. (2010) and others has explored associations between urinary BPA concentrations and various health outcomes, such as heart disease and diabetes, highlighting the importance of understanding how synthetic compounds interact with biological systems (Melzer et al., 2010). This research domain underscores the potential utility of 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea in studies related to environmental health, particularly in the context of monitoring and mitigating the effects of similar synthetic compounds on human health.
Biochemical Research and Drug Metabolism
In the pharmaceutical and biochemical fields, the study of urea cycle disorders (UCDs) provides a relevant context for the application of complex urea derivatives. Research on alternative pathway therapy using compounds like sodium phenylbutyrate offers a glimpse into the potential of urea derivatives in treating metabolic disorders (Scaglia, 2010). The enzymatic breakdown and metabolic pathways explored in these studies could inform the development and application of this compound, particularly in designing new therapeutic agents or studying metabolic diseases.
Chemical Safety and Exposure Assessment
The assessment of human exposure to chemical compounds, such as phthalates and flame retardants, through biomonitoring studies, is another area that intersects with the potential applications of this compound (Blount et al., 2000). These studies often focus on identifying metabolites in biological samples to assess exposure levels and health risks. The methodologies and analytical techniques developed in this domain could be directly applicable to research involving this compound, especially in the context of environmental health and safety assessments.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(16-13-2-1-7-20-13)15-8-11-3-4-12(19-11)10-5-6-18-9-10/h1-7,9H,8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKCKRAQQZNXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


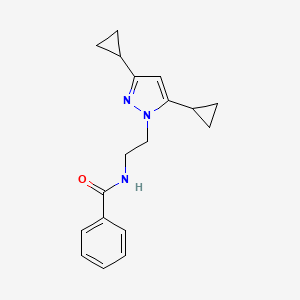
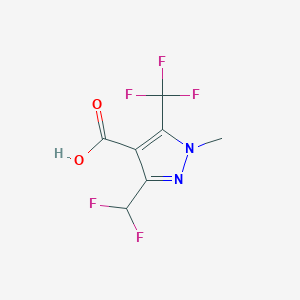
![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)
![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)


![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)
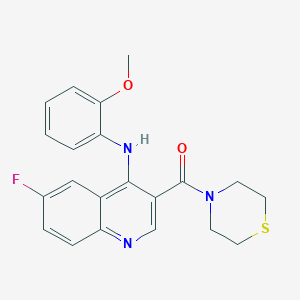
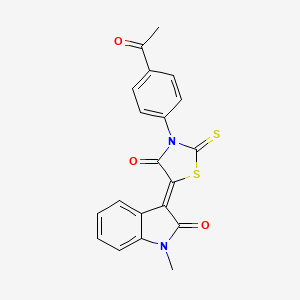
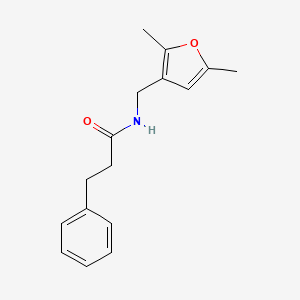
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)

![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)